

AZM475271 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZM475271

Cat. No.: B13917630

[Get Quote](#)

Technical Support Center: AZM475271

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the kinase inhibitor **AZM475271**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AZM475271**?

AZM475271 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been shown to inhibit the phosphorylation of several members of this family, including c-Src, Lck, and c-Yes, with high affinity.^[1]

Q2: I am seeing effects in my experiment that are not consistent with Src inhibition alone. What are the known off-target effects of **AZM475271**?

A significant off-target effect of **AZM475271** is the inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway.^[2] This occurs through the inhibition of the TGF- β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This can lead to downstream effects on Smad2/3 phosphorylation and subsequent gene transcription, which may be independent of its Src inhibitory activity.

Q3: Is **AZM475271** an inhibitor of Abl kinase?

There are conflicting reports regarding the activity of **AZM475271** against Abl kinase. Some literature refers to it as a dual Src/Abl inhibitor. However, other studies have highlighted its selectivity for Src family kinases over Abl. Researchers should empirically determine the effect of **AZM475271** on Abl kinase activity in their specific experimental system if this is a concern.

Q4: My cells are not responding to **AZM475271** treatment as expected. What are some potential reasons?

Several factors could contribute to a lack of response:

- **Cellular Context:** The expression levels and activation status of Src family kinases and the TGF- β receptor can vary significantly between cell lines. Confirm the expression and activity of these targets in your model system.
- **Drug Concentration and Treatment Duration:** The effective concentration of **AZM475271** can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line and assay.
- **Compound Stability:** Ensure the proper storage and handling of the **AZM475271** compound to maintain its activity. Prepare fresh dilutions for each experiment.
- **Off-Target Effects:** The observed phenotype may be a result of the compound's effect on the TGF- β pathway, which could counteract or mask the effects of Src inhibition in certain contexts.

Q5: How can I confirm that **AZM475271** is inhibiting Src kinase activity in my cells?

A common method is to perform a Western blot to assess the phosphorylation status of Src at its autophosphorylation site (Tyrosine 419). A decrease in p-Src (Y419) levels upon treatment with **AZM475271** would indicate target engagement.

Quantitative Kinase Inhibition Profile

A comprehensive, large-scale kinome scan for **AZM475271** is not publicly available. The following table summarizes the known kinase inhibition data. Researchers are advised to perform their own selectivity profiling if a broader understanding of off-target effects is required for their studies.

Kinase Target	IC50 (μM)	Notes
c-Src	0.01	[1]
Lck	0.03	[1]
c-Yes	0.08	[1]
ALK5 (TGF-βRI)	Not explicitly quantified with an IC50 in the provided results, but inhibition is documented.	[2]
Abl	Conflicting reports; IC50 not consistently reported.	

Experimental Protocols

Src Cellular Autophosphorylation Assay

This protocol is designed to assess the inhibition of Src kinase activity in a cellular context by measuring the level of Src autophosphorylation.

- Cell Culture and Treatment:** a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with varying concentrations of **AZM475271** or a vehicle control (e.g., DMSO) for the desired duration.
- Cell Lysis:** a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Western Blotting:** a. Determine the protein concentration of the lysates. b. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST. e. Incubate the membrane with a primary antibody specific for phospho-Src (Y419) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate. h. To normalize, strip the membrane and re-probe with an antibody for total Src.

TGF- β Signaling Inhibition Assay (Phospho-Smad2/3 Western Blot)

This protocol determines the effect of **AZM475271** on the TGF- β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

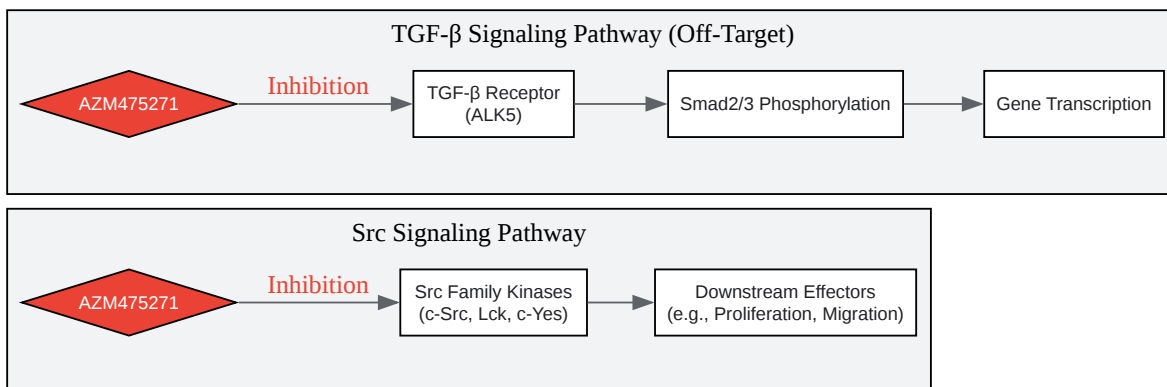
1. Cell Culture and Treatment: a. Plate cells and allow them to adhere. b. Serum-starve the cells for several hours to reduce basal signaling. c. Pre-treat the cells with **AZM475271** or a vehicle control for a specified time. d. Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) for 30-60 minutes.
2. Cell Lysis and Western Blotting: a. Follow the cell lysis and Western blotting procedures as described in the Src Cellular Autophosphorylation Assay protocol. b. For immunodetection, use a primary antibody that recognizes phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425).[\[3\]](#) c. Normalize the results by probing for total Smad2/3.

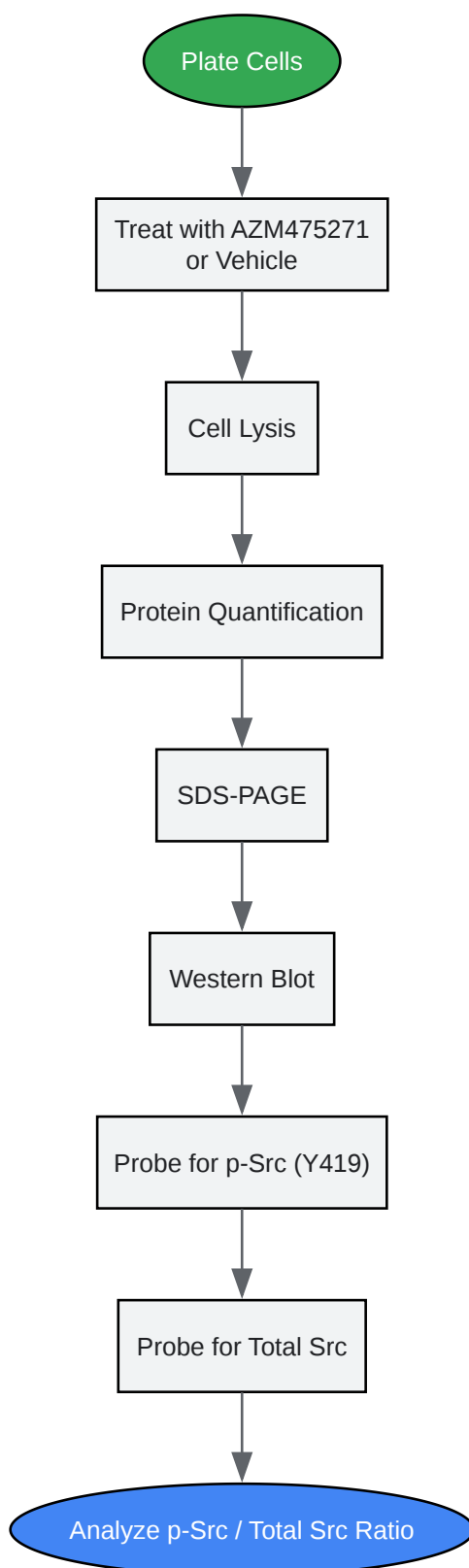
TGF- β -Dependent Luciferase Reporter Gene Assay

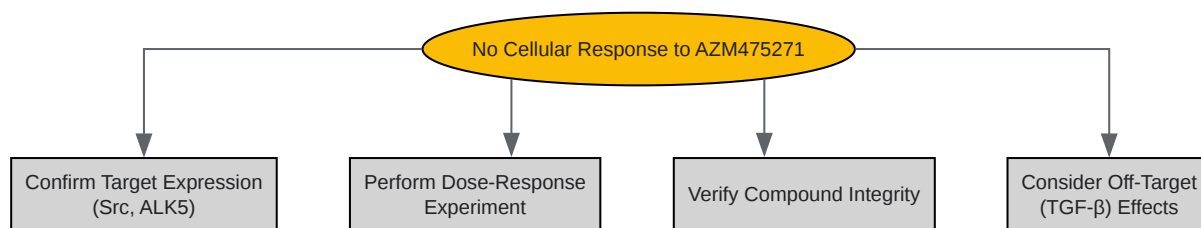
This assay measures the transcriptional activity of the TGF- β /Smad signaling pathway.

1. Transfection: a. Co-transfect cells with a TGF- β -responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements - SBEs) and a control plasmid for normalization (e.g., Renilla luciferase).[\[4\]](#)[\[5\]](#)
2. Cell Treatment: a. After transfection, pre-treat the cells with **AZM475271** or a vehicle control. b. Stimulate the cells with TGF- β 1.
3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[\[6\]](#)[\[7\]](#)[\[8\]](#) b. The ratio of firefly to Renilla luciferase activity indicates the level of TGF- β -induced transcription.

Visualizations







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor AZM475271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [AZM475271 off-target kinase inhibition profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13917630#azm475271-off-target-kinase-inhibition-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com